molecular formula C9H10N2O B11921942 (2-Aminophenyl)(aziridin-1-yl)methanone CAS No. 98952-76-2

(2-Aminophenyl)(aziridin-1-yl)methanone

Cat. No.: B11921942
CAS No.: 98952-76-2
M. Wt: 162.19 g/mol
InChI Key: RHBIFFHXJWCARX-UHFFFAOYSA-N
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Description

(2-Aminophenyl)(aziridin-1-yl)methanone is a compound that features both an aziridine ring and an aminophenyl group. Aziridines are three-membered nitrogen-containing cyclic molecules known for their significant ring strain, which makes them highly reactive and versatile in synthetic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Aminophenyl)(aziridin-1-yl)methanone can be achieved through various methods. One common approach involves the reaction of 2-aminobenzoyl chloride with aziridine under basic conditions. This reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for aziridine derivatives often involve the use of high-temperature dehydration processes or the cyclization of amino alcohols. For example, the Nippon Shokubai process uses an oxide catalyst and high temperatures to effect the dehydration of amino alcohols to produce aziridines .

Chemical Reactions Analysis

Types of Reactions

(2-Aminophenyl)(aziridin-1-yl)methanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions .

Major Products Formed

The major products formed from these reactions include various amines, oximes, and other nitrogen-containing heterocycles .

Scientific Research Applications

(2-Aminophenyl)(aziridin-1-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-Aminophenyl)(aziridin-1-yl)methanone involves the ring strain of the aziridine ring, which makes it highly reactive. This reactivity allows the compound to interact with various molecular targets, including nucleophiles and electrophiles. In biological systems, the compound can alkylate DNA, leading to cytotoxic effects that are useful in anticancer therapies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of an aminophenyl group and an aziridine ring, which provides a balance of reactivity and stability. This makes it a versatile compound for various applications in chemistry, biology, and industry .

Properties

CAS No.

98952-76-2

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

(2-aminophenyl)-(aziridin-1-yl)methanone

InChI

InChI=1S/C9H10N2O/c10-8-4-2-1-3-7(8)9(12)11-5-6-11/h1-4H,5-6,10H2

InChI Key

RHBIFFHXJWCARX-UHFFFAOYSA-N

Canonical SMILES

C1CN1C(=O)C2=CC=CC=C2N

Origin of Product

United States

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